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Compound of Interest

Compound Name: Elobixibat

Cat. No.: B1671180

Elobixibat: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elobixibat is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter
(IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By selectively
blocking the reabsorption of bile acids in the terminal ileum, elobixibat increases the
concentration of bile acids in the colon. This dual-action mechanism enhances both colonic
secretion and maotility, leading to an effective treatment for chronic idiopathic constipation (CIC)
and irritable bowel syndrome with constipation (IBS-C). This technical guide provides an in-
depth overview of the molecular structure, physicochemical properties, pharmacology, and
clinical evaluation of elobixibat, intended for professionals in the fields of pharmaceutical
research and development.

Molecular Structure and Physicochemical
Properties

Elobixibat is a synthetic compound with a complex molecular architecture. Its systematic
IUPAC name is (2R)-N-[2-[[3,3-Dibutyl-2,3,4,5-tetrahydro-7-(methylthio)-1,1-dioxido-5-phenyl-
1,5-benzothiazepin-8-ylloxy]acetyl]-2-phenylglycylglycine.[1] The molecule is also available in a
hydrated form.[2]

Table 1: Molecular and Physicochemical Properties of Elobixibat
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Property Value Reference(s)
Molecular Formula C36H45N307S2 [1103114]
Molecular Weight 695.89 g/mol [1][4]

(2R)-N-[2-[[3,3-Dibutyl-2,3,4,5-
tetrahydro-7-(methylthio)-1,1-
dioxido-5-phenyl-1,5-

IUPAC Name ) ) [1]
benzothiazepin-8-

ylJoxy]acetyl]-2-

phenylglycylglycine

CAS Number 439087-18-0 [3]

Appearance White to off-white powder [5]

) ) Onset 103 °C, Peak 110 °C

Melting Point e
(for one crystal modification)

logP (XLogP3-AA) 7.1
Data not publicly available

pKa (determined in regulatory [5]
filings)
Soluble in methanol (5
mg/mL), slightly soluble in

Solubility g/mL), slightly ) ] [1][4]
DMSO (1 mg/mL), insoluble in
water.

Pharmacology

Mechanism of Action

Elobixibat's primary mechanism of action is the potent and selective inhibition of the ileal bile
acid transporter (IBAT), which is encoded by the SLC10A2 gene.[4] IBAT is the principal
transporter responsible for the reabsorption of bile acids from the terminal ileum into the
enterohepatic circulation.[4] By inhibiting IBAT, elobixibat disrupts this process, leading to an
increased concentration of bile acids in the colonic lumen.[6]
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The elevated colonic bile acid levels exert a dual effect:

» Stimulation of Colonic Secretion: Bile acids act as natural secretagogues, promoting the

secretion of water and electrolytes into the colon. This increases the water content of the

stool, resulting in softer stool consistency.[6]

intestinal transit and facilitates bowel movements.[6]

This localized action within the gastrointestinal tract is a key feature of elobixibat, minimizing

systemic exposure and associated side effects.[6]
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Caption: Mechanism of Action of Elobixibat.
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Pharmacodynamics

Elobixibat is a highly potent inhibitor of IBAT, with significant selectivity over other transporters.
In vitro studies have demonstrated its inhibitory activity across different species.

Table 2: In Vitro Inhibitory Activity of Elobixibat

Target Species IC50 (nM) Reference(s)
IBAT/ASBT Human 0.53 [7118]
IBAT/ASBT Mouse 0.13 [718]
IBAT/ASBT Canine 5.8 [718]

Clinically, elobixibat administration leads to a dose-dependent increase in colonic transit and
an increase in the frequency of spontaneous bowel movements (SBMs).[9] It also improves
stool consistency and reduces straining.[9]

Pharmacokinetics

Elobixibat exhibits minimal systemic absorption following oral administration, consistent with
its localized mechanism of action in the gut.[10] The small amount of absorbed drug is highly
protein-bound (>99.5%) in plasma.[10] The plasma half-life of elobixibat is less than 4 hours.
[10] Due to its low systemic bioavailability, the risk of systemic drug-drug interactions is
considered low.[1]

Table 3: Pharmacokinetic Properties of Elobixibat

Parameter Value Reference(s)
Systemic Bioavailability Minimal [1][10]

Plasma Protein Binding >99.5% [10]

Plasma Half-life (T1/2) <4 hours [10]

Experimental Protocols
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In Vitro IBAT Inhibition Assay (Radiolabeled Method)

This protocol outlines a representative cell-based assay to determine the inhibitory potency of a
compound against IBAT.

Materials:

e Cells stably expressing human IBAT (e.g., CHO or HEK293 cells).
o Parental control cells (not expressing IBAT).

o 96-well cell culture plates.

e Test compound (e.g., elobixibat) and vehicle control (e.g., DMSO).
e Radiolabeled bile acid (e.g., [3H]-taurocholic acid).

o Uptake Buffer (e.g., Hanks' Balanced Salt Solution).

o Stop Solution (ice-cold buffer).

 Lysis Buffer.

 Scintillation cocktail and liquid scintillation counter.

Procedure:

o Cell Seeding: Seed both IBAT-expressing and parental control cells into a 96-well plate and
culture until a confluent monolayer is formed.

o Compound Preparation: Prepare serial dilutions of the test compound in Uptake Buffer.

e Pre-incubation: Aspirate the culture medium, wash the cells twice with warm Uptake Bulffer,
and then pre-incubate the cells for 10-15 minutes at 37°C with the compound dilutions or
vehicle control.

o Uptake Initiation: Initiate the uptake by adding the pre-warmed [3H]-taurocholic acid solution
to each well.
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Incubation: Incubate the plate for a predetermined time (e.g., 5-10 minutes) at 37°C.

Uptake Termination: Rapidly aspirate the substrate solution and wash the cells three times
with ice-cold Stop Solution.

Cell Lysis: Lyse the cells by adding Lysis Buffer and incubating for 30 minutes at room
temperature.

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and
measure radioactivity using a liquid scintillation counter.

Data Analysis: Determine specific uptake by subtracting the counts per minute (CPM) of the
parental cells from the IBAT-expressing cells. Plot the percentage of inhibition against the
logarithm of the compound concentration and calculate the IC50 value using a suitable
curve-fitting model.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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